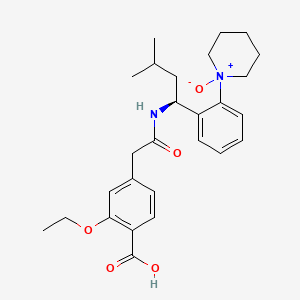
RepaglinideN-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RepaglinideN-Oxide is a derivative of repaglinide, an antidiabetic drug used to control blood sugar levels in individuals with type 2 diabetes. Repaglinide belongs to the meglitinide class of medications, which stimulate insulin release from the pancreatic β-cells. This compound is a modified form of repaglinide, where the nitrogen atom in the molecule is oxidized, potentially altering its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RepaglinideN-Oxide typically involves the oxidation of repaglinide. One common method is to use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
RepaglinideN-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to repaglinide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce higher oxides, while reduction can regenerate the parent compound, repaglinide.
科学研究应用
RepaglinideN-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the effects of oxidation on drug activity.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic benefits and differences in pharmacokinetics and pharmacodynamics compared to repaglinide.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of RepaglinideN-Oxide is similar to that of repaglinide, involving the stimulation of insulin release from pancreatic β-cells. The oxidation of the nitrogen atom may affect the binding affinity and interaction with the ATP-sensitive potassium channels, potentially altering its efficacy and safety profile. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Repaglinide: The parent compound, used to control blood sugar levels in type 2 diabetes.
Nateglinide: Another meglitinide class drug with a similar mechanism of action.
Glimepiride: A sulfonylurea class drug that also stimulates insulin release but through a different binding site.
Uniqueness
RepaglinideN-Oxide is unique due to the presence of the oxidized nitrogen atom, which may confer different chemical and biological properties compared to its parent compound and other similar drugs. This modification can potentially lead to differences in pharmacokinetics, pharmacodynamics, and therapeutic effects.
属性
分子式 |
C27H36N2O5 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-oxidopiperidin-1-ium-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29(33)14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1 |
InChI 键 |
TZLRUXDWYSNYRF-QHCPKHFHSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2[N+]3(CCCCC3)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


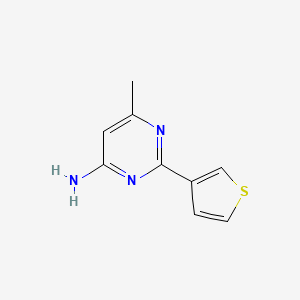
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)

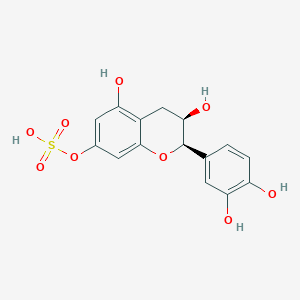
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B13448403.png)
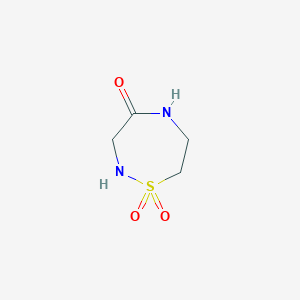
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]](/img/structure/B13448418.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B13448421.png)

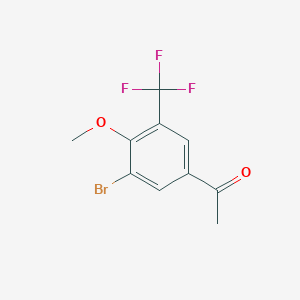
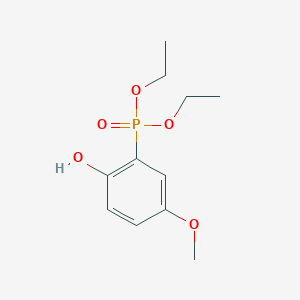
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B13448440.png)
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
